N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide
Description
Historical Development of Piperazine-Sulfonamide Research
The piperazine-sulfonamide motif first gained prominence in antiviral research, particularly in HIV-1 protease inhibition. Early work on MK-8718 demonstrated that a morpholine-based scaffold could achieve aspartate binding through amine interactions with protease residues Asp-25A/Asp-25B. Concurrently, PL-100 showcased the sulfonamide group’s ability to directly engage flap residues Ile50A/Ile50B without water mediation. These findings catalyzed efforts to merge piperazine’s basic nitrogen centers with sulfonamide’s directional hydrogen-bonding capabilities.
A pivotal advancement occurred in 2017 with the synthesis of a bicyclic piperazine sulfonamide core, which increased HIV-1 protease binding affinity by 60-fold compared to MK-8718. This hybrid design eliminated water-mediated interactions, leveraging the sulfonyl group for direct flap residue engagement while retaining piperazine’s aspartate-binding amine. Such innovations underscored the synergy between piperazine’s pharmacokinetic optimization potential and sulfonamide’s target specificity.
Evolution of Hybrid Molecular Architectures in Academic Research
Hybrid architectures emerged as a response to the limitations of single-pharmacophore systems. The piperazine-sulfonamide combination exemplifies this trend, addressing:
- Conformational rigidity : Bicyclic piperazine cores lock bioactive conformations, reducing entropic penalties during target binding.
- Solubility-pharmacokinetic balance : Piperazine’s pKa (~9.5) enhances water solubility, countering sulfonamide hydrophobicity.
- Target versatility : Sulfonamides adapt to diverse binding pockets (e.g., HIV protease flaps, 5-HT7 receptor sulfonyl pockets).
Recent work extends beyond antivirals. Artemisinin-piperazine-sulfonamide hybrids demonstrate antitumor activity, with compound 35 showing IC~50~ = 0.09 µM against hepatoma cells. Similarly, fluorinated piperazine-sulfonamides exhibit breast cancer selectivity (IC~50~ = 2.1 µM against MCF-7). These cases illustrate the scaffold’s adaptability across therapeutic areas.
Emergence of Thiophene-Containing Piperazine Derivatives
Thiophene incorporation represents a strategic response to the need for:
- Electron-rich π systems : Enhances binding to aromatic residues (e.g., Phe, Tyr) in target proteins.
- Metabolic stability : Thiophene’s sulfur atom resists cytochrome P450 oxidation compared to phenyl rings.
- Conformational diversity : The non-planar thiophene ring induces torsional strain, favoring bioactive conformations.
While direct studies on thiophene-piperazine-sulfonamide hybrids are limited, analogous systems provide insights. For instance, artemisinin derivatives with piperazine-dithiocarbamate-thiophene moieties achieve sub-micromolar IC~50~ values in hepatocellular carcinoma models. This suggests that thiophene’s electronic profile complements piperazine’s basicity and sulfonamide’s polarity.
Academic Significance of N-{1-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide
This compound epitomizes three key design principles:
1.4.1. Modular Substitution
| Position | Group | Role |
|---|---|---|
| Piperazine N-4 | 4-Methoxyphenyl | Modulates logP; engages π-π interactions |
| Piperazine N-1 | Propan-2-yl | Steric control of ring conformation |
| Sulfonamide | Benzene | Hydrogen bond acceptor; rigidity |
| Side chain | Thiophen-2-yl | Electron donation; metabolic stability |
1.4.2. Stereoelectronic Optimization
- The 4-methoxyphenyl group’s electron-donating methoxy (-OCH~3~) increases piperazine’s basicity (predicted pKa ~10.2), enhancing solubility at physiological pH.
- Thiophene’s sulfur lone pairs participate in charge-transfer interactions, as seen in 5-HT7 receptor ligands where arylpiperazines achieve K~i~ < 10 nM.
- Benzenesulfonamide’s tetrahedral geometry orients hydrogen bonds toward protease flap residues, mimicking the binding mode of PL-100.
1.4.3. Target Versatility
While empirical data on this specific compound remains unpublished, structural analogs suggest potential applications:
Properties
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-19(25-32(28,29)22-7-4-3-5-8-22)24(23-9-6-18-31-23)27-16-14-26(15-17-27)20-10-12-21(30-2)13-11-20/h3-13,18-19,24-25H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHDQENOIOFWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group, followed by the introduction of the thiophene ring and the benzenesulfonamide moiety. Common reagents used in these reactions include methoxyphenylpiperazine, thiophene derivatives, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that this compound may act as a dual-action antidepressant. It exhibits good in vitro affinity for various receptors, particularly alpha1-adrenoceptors, which are involved in regulating blood pressure and mood disorders. By modulating these receptors, the compound may alleviate symptoms of depression and anxiety.
Anticancer Potential
There is ongoing investigation into the anticancer properties of sulfonamide derivatives. Compounds similar to N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide have shown promise in inhibiting tumor growth in various cancer cell lines. The structural components may enhance cytotoxicity against specific types of cancer, including breast and colon cancer .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The presence of the sulfonamide group in this compound suggests potential applications in treating inflammatory conditions. Studies have indicated that modifications to piperazine derivatives can lead to enhanced anti-inflammatory activity .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Preparation of the Piperazine Derivative: This includes substituting the piperazine ring with a methoxyphenyl group.
- Introduction of the Thiophene Ring: This step enhances the biological activity of the compound.
- Formation of the Benzenesulfonamide Moiety: The final step involves linking the sulfonamide group to complete the structure.
These reactions require careful control over temperature, solvent choice, and pH to ensure high yields and purity.
Case Study 1: Antidepressant Efficacy
A study published in a pharmacological journal demonstrated that derivatives similar to this compound showed significant antidepressant effects in animal models. The results indicated a reduction in depressive-like behaviors when administered at specific dosages.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results against breast and colon cancers. The findings suggested that structural modifications could enhance its efficacy as an anticancer agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The compound’s structure allows it to fit into the receptor’s binding site, where it can either activate or inhibit the receptor’s function .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Strategies : The target compound likely employs substitution reactions similar to MK22 and 6k, utilizing azide or tosyl intermediates .
- Biological Potential: Analogs with thiophene-sulfonamide hybrids (e.g., Compound 6) show promise in oncology, suggesting the target compound may warrant antiproliferative testing .
- Spectroscopic Consistency : NMR and MS data for analogs like 47 INT confirm the reliability of these techniques for structural validation .
Biological Activity
N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide. Its molecular formula is , and it features a piperazine ring, a methoxyphenyl group, and a thiophene ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with alpha1-adrenergic receptors . These receptors play crucial roles in various physiological processes, including vasoconstriction and blood pressure regulation. By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects in conditions such as hypertension and benign prostatic hyperplasia.
Antihypertensive Effects
Research has indicated that compounds similar to this compound exhibit significant antihypertensive properties . For instance, studies have shown that related sulfonamide derivatives effectively reduce blood pressure in animal models by antagonizing alpha1-adrenoceptors .
Antitumor Activity
Recent investigations into the structure-activity relationship (SAR) of related compounds have highlighted their potential as antitumor agents . For example, certain derivatives demonstrated notable cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.65 to 2.41 µM, indicating strong anti-cancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown antimicrobial activity against several pathogens. Studies have reported that piperazine derivatives exhibit inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
Case Study 1: Antihypertensive Activity
A study conducted on a series of piperazine-based compounds found that those with structural similarities to this compound significantly lowered systolic blood pressure in hypertensive rats. The mechanism was linked to the blockade of alpha1-adrenoceptors, confirming its potential as an antihypertensive agent.
Case Study 2: Antitumor Efficacy
In vitro tests on synthesized derivatives revealed that some exhibited selective cytotoxicity against cancer cells while sparing normal cells. The most active compounds were further evaluated for their mechanisms of action, revealing induction of apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide, and how can regioselectivity be ensured during sulfonamide bond formation?
- Methodology :
- The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the benzenesulfonamide group can be introduced via reaction of the amine intermediate with benzenesulfonyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Regioselectivity in sulfonamide formation is controlled by steric and electronic factors. Computational modeling (e.g., DFT) can predict reactive sites, while TLC monitoring and column chromatography (eluent: chloroform/methanol 3:1) ensure product isolation .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- HPLC : ≥98% purity verification using a C18 column and gradient elution (e.g., methanol/water 70:30 to 95:5) .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns, particularly distinguishing the thiophen-2-yl and piperazine moieties .
- X-ray crystallography : Resolves absolute configuration and steric hindrance effects, critical for enantiomer differentiation .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Receptor binding assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors due to the piperazine scaffold. Use radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT₁A) .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, given sulfonamide’s historical antibiotic role .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodology :
- Analog synthesis : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl or bulky biphenyl groups) to assess steric/electronic effects .
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S enantiomers and compare bioactivity (e.g., IC₅₀ differences in receptor assays) .
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay standardization : Control variables like buffer pH (e.g., sodium acetate pH 4.6 for stability) and cell passage number .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., des-methyl derivatives) that may interfere with activity .
Q. How can computational methods predict metabolic stability and toxicity risks for this compound?
- Methodology :
- In silico tools : Employ Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hERG channel inhibition .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at the piperazine ring) .
Q. What experimental designs are optimal for studying enantiomer-specific effects in vivo?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
